1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide
CAS No.: 923397-55-1
Cat. No.: VC6018503
Molecular Formula: C23H24ClN3O3S2
Molecular Weight: 490.03
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 923397-55-1 |
---|---|
Molecular Formula | C23H24ClN3O3S2 |
Molecular Weight | 490.03 |
IUPAC Name | 1-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C23H24ClN3O3S2/c1-15-3-4-18(13-16(15)2)21-14-31-23(25-21)26-22(28)17-9-11-27(12-10-17)32(29,30)20-7-5-19(24)6-8-20/h3-8,13-14,17H,9-12H2,1-2H3,(H,25,26,28) |
Standard InChI Key | WJEVODADJGDUGJ-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three critical moieties:
-
Piperidine-4-carboxamide backbone: A six-membered nitrogen-containing ring substituted at the 4-position with a carboxamide group.
-
4-Chlorophenylsulfonyl group: A sulfonamide linker attached to the piperidine nitrogen, with a para-chlorinated benzene ring.
-
4-(3,4-Dimethylphenyl)thiazol-2-yl group: A thiazole ring substituted at the 4-position with a 3,4-dimethylphenyl group, connected via an amide bond to the piperidine.
The presence of both sulfonyl and thiazolyl groups is notable, as these motifs are frequently associated with bioactivity in antimicrobial and anticancer agents .
Physicochemical Characterization
Key properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 490.03 g/mol |
IUPAC Name | 1-(4-chlorophenyl)sulfonyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide |
SMILES | CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C |
PubChem CID | 16804457 |
The compound’s solubility and stability data remain unreported in publicly available literature.
Synthetic Pathways and Optimization
General Synthesis Strategy
The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)piperidine-4-carboxamide likely involves sequential modular assembly:
-
Thiazole Ring Formation: Condensation of 3,4-dimethylphenyl thiourea with α-halo ketones or via Hantzsch thiazole synthesis.
-
Piperidine Functionalization: Introduction of the sulfonyl group at the piperidine nitrogen using 4-chlorobenzenesulfonyl chloride under basic conditions.
-
Amide Coupling: Reaction of piperidine-4-carboxylic acid derivatives with the aminothiazole intermediate using coupling agents like EDC/HOBt.
Characterization Techniques
Post-synthetic validation employs:
-
Nuclear Magnetic Resonance (NMR): and NMR confirm structural integrity and regiochemistry.
-
Infrared Spectroscopy (IR): Peaks at ~1350 cm (sulfonyl S=O) and ~1650 cm (amide C=O) verify functional groups.
-
Mass Spectrometry: High-resolution MS confirms the molecular ion at m/z 490.03.
Biological Activity and Mechanistic Insights
Anticancer Activity
The 3,4-dimethylphenyl and thiazole groups may intercalate DNA or inhibit kinases:
-
Piperidine-based Agents: Modulate tubulin polymerization or histone deacetylases (HDACs) .
-
Docking Studies: Preliminary in silico models suggest affinity for EGFR or VEGFR2 tyrosine kinases (hypothetical based on structural similarity) .
Pharmacokinetic and Toxicity Considerations
ADME Profiling
-
Lipophilicity: The logP value (estimated at ~3.5) indicates moderate membrane permeability.
-
Metabolic Stability: Sulfonamide and thiazole moieties may undergo cytochrome P450-mediated oxidation or glucuronidation.
Toxicity Risks
-
Off-target Effects: Sulfonamides are associated with hypersensitivity reactions in susceptible populations.
-
CYP Inhibition: Potential to inhibit CYP3A4 or CYP2D6, necessitating drug-interaction studies .
Comparative Analysis with Structural Analogs
Future Directions and Research Gaps
Priority Investigations
-
In Vitro Screening: Evaluate antimicrobial potency against ESKAPE pathogens and antitumor activity in NCI-60 cell lines.
-
Structural Optimization: Modify the dimethylphenyl group to enhance solubility or target affinity.
-
In Vivo Pharmacokinetics: Assess oral bioavailability and tissue distribution in rodent models.
Challenges
-
Synthetic Complexity: Multi-step synthesis may limit large-scale production.
-
Unclear Toxicity Profile: Requires comprehensive genotoxicity and cardiotoxicity assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume